
Vinylpyrrolidone-vinylamine copolymer
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Description
Vinylpyrrolidone-vinylamine copolymer, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
Vinylpyrrolidone-vinylamine copolymers are utilized in designing advanced drug delivery systems. Their water solubility and biocompatibility allow for the formulation of hydrogels that can encapsulate drugs, facilitating controlled release. Research indicates that these copolymers can enhance the bioavailability of poorly soluble drugs, making them a valuable component in pharmaceutical formulations .
1.2 Ophthalmic Preparations
The copolymer's gel-forming ability is particularly beneficial in ophthalmic applications. It is used in eye drops and contact lens solutions to provide moisture retention and improve comfort for users. The viscosity properties of vinylpyrrolidone-vinylamine copolymers help maintain the stability of these formulations, ensuring prolonged therapeutic effects .
1.3 Wound Healing
Recent studies have shown that these copolymers can promote wound healing by providing a moist environment conducive to tissue regeneration. They can be incorporated into dressings or topical formulations to enhance healing rates and reduce infection risks .
Cosmetic Applications
2.1 Hair Care Products
Vinylpyrrolidone-vinylamine copolymers are widely used in hair sprays and styling products due to their film-forming properties. They provide hold and shine while minimizing flaking and residue, enhancing the overall user experience .
2.2 Skin Care Formulations
In skin care, these copolymers serve as emulsifiers and stabilizers in creams and lotions. Their ability to form a protective barrier on the skin aids in moisture retention and improves product efficacy .
Environmental Applications
3.1 Dye Transfer Inhibition
One innovative application of vinylpyrrolidone-vinylamine copolymers is in laundry detergents, where they act as dye transfer inhibitors during washing processes. By preventing color bleeding from dyed fabrics to whites, they enhance fabric care while maintaining aesthetic quality .
3.2 Water Treatment
These copolymers have also been studied for their potential in water treatment processes, particularly in removing pollutants or heavy metals from wastewater. Their ability to form complexes with various contaminants makes them suitable for environmental remediation efforts .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing vinylpyrrolidone-vinylamine (VP-VA) copolymers with controlled monomer ratios?
Methodological Answer: To achieve controlled monomer ratios, researchers must optimize:
- Reactivity Ratios : Determine monomer reactivity ratios (e.g., via the Mayo-Lewis equation) to predict copolymer composition .
- Initiator Selection : Use radical initiators (e.g., azobisisobutyronitrile) at concentrations that balance polymerization rate and molecular weight control .
- Solvent System : Polar solvents like ethanol enhance solubility of VP and VA monomers, ensuring homogeneous copolymerization .
- Post-Polymerization Hydrolysis : For VP-VA copolymers requiring amine functionality, hydrolyze vinyl acetate units under acidic or basic conditions .
Q. How can researchers characterize the solubility and molecular weight distribution of VP-VA copolymers?
Methodological Answer:
- Solubility Testing : Use sequential solvent titration (e.g., water, ethanol, acetone) to assess solubility profiles, influenced by VP/VA ratios .
- Size Exclusion Chromatography (SEC) : Measure molecular weight distributions in aqueous or DMF-based eluents .
- Viscosity Analysis : Correlate intrinsic viscosity with molecular weight using the Mark-Houwink equation .
Q. What safety protocols are critical when handling VP-VA copolymers in biomedical research?
Methodological Answer:
- Residual Monomer Analysis : Use gas chromatography (GC) to quantify unreacted vinylpyrrolidone (<50 ppm) and vinylamine derivatives, as per CIR guidelines .
- Cytotoxicity Screening : Perform MTT assays on fibroblast cell lines (e.g., NIH/3T3) to evaluate biocompatibility .
- Allergenicity Testing : Patch tests for dermal sensitization, referencing VP/eicosene copolymer allergy case studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported copolymerization kinetics for VP-VA systems?
Methodological Answer: Contradictions often arise from:
- Reactivity Ratio Variability : Differences in solvent polarity or temperature alter monomer reactivity. Design experiments using in situ FTIR to monitor real-time monomer consumption .
- Hydrolysis Side Reactions : Hydrolysis of VA units during synthesis can skew composition. Use <sup>1</sup>H NMR to quantify residual acetate groups post-polymerization .
- Crosslinking Interference : Trace crosslinkers (e.g., pentaerythritol triallyl ether) may form unintended networks. Characterize via swelling tests in THF .
Table 1: Key Parameters Influencing Copolymerization Kinetics
Q. What advanced techniques enable precise analysis of VP-VA copolymer composition and architecture?
Methodological Answer:
- HSQC NMR : Resolve overlapping peaks to quantify VP/VA ratios and sequence distribution .
- MALDI-TOF MS : Analyze end-group functionality and branching, critical for drug delivery applications .
- DSC/TGA : Assess thermal stability and phase transitions linked to copolymer hydrophilicity .
Q. How can VP-VA copolymers be functionalized for stimuli-responsive drug delivery systems?
Methodological Answer:
- pH-Responsive Modifications : Introduce carboxyl groups via acrylic acid grafting to enable pH-dependent swelling .
- Redox-Responsive Crosslinking : Incorporate disulfide bonds using cystamine diacrylate for triggered release in reducing environments .
- Chelation Capacity : Exploit VP’s intrinsic complexation with metal ions (e.g., Fe<sup>2+</sup>) for heavy metal sequestration studies .
Table 2: Functionalization Strategies for VP-VA Copolymers
Functional Group | Method | Application |
---|---|---|
Carboxyl | Acrylic acid grafting | pH-responsive hydrogels |
Amine | Hydrolysis of VA units | DNA/polyelectrolyte complexes |
Thiol | Thiol-ene click chemistry | Redox-sensitive carriers |
Q. What experimental designs minimize batch-to-batch variability in VP-VA copolymer synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize monomer feed, initiator concentration, and solvent ratios .
- Continuous Flow Reactors : Improve reproducibility by maintaining steady-state polymerization conditions .
- In-Line Monitoring : Use UV-vis spectroscopy to track conversion and adjust parameters dynamically .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on VP-VA copolymer toxicity in cell culture studies?
Methodological Answer: Discrepancies may stem from:
- Residual Initiators : Quantify azobis-type initiators via LC-MS; levels >0.1% correlate with cytotoxicity .
- Endotoxin Contamination : Use LAL assays to rule out endotoxins in biomedical-grade copolymers .
- Cell Line Variability : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate copolymer-specific effects .
Properties
CAS No. |
28158-56-7 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethenamine;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C2H5N/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2H,1,3H2 |
InChI Key |
WLMWQVQOMXQXAO-UHFFFAOYSA-N |
SMILES |
C=CN.C=CN1CCCC1=O |
Canonical SMILES |
C=CN.C=CN1CCCC1=O |
Key on ui other cas no. |
28158-56-7 |
Synonyms |
VI-VI-copolymer vinylamine-vinylpyrrolidone copolymer vinylpyrrolidone-vinylamine copolyme |
Origin of Product |
United States |
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